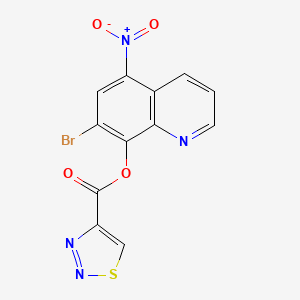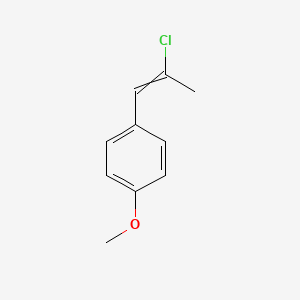![molecular formula C18H17ClN2O B14301129 4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- CAS No. 124532-43-0](/img/structure/B14301129.png)
4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline ring system substituted with a chlorine atom at the 7th position and an amine group at the 4th position, which is further connected to a 3-methoxyphenyl ethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction of 4,7-dichloroquinoline with an appropriate amine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted quinolines, while oxidation with hydrogen peroxide can produce quinoline N-oxides.
科学的研究の応用
4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Industry: It is used in the development of new materials and chemical intermediates for various industrial applications.
作用機序
The mechanism of action of 4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. For instance, in antimalarial applications, the compound may inhibit the heme detoxification pathway in Plasmodium parasites, leading to their death . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4-Aminoquinoline: A precursor for antimalarial drugs like chloroquine and hydroxychloroquine.
7-Chloro-4-quinolinamine: A related compound with similar structural features but different substituents.
Uniqueness
4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl ethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug development and other research applications.
特性
CAS番号 |
124532-43-0 |
|---|---|
分子式 |
C18H17ClN2O |
分子量 |
312.8 g/mol |
IUPAC名 |
7-chloro-N-[2-(3-methoxyphenyl)ethyl]quinolin-4-amine |
InChI |
InChI=1S/C18H17ClN2O/c1-22-15-4-2-3-13(11-15)7-9-20-17-8-10-21-18-12-14(19)5-6-16(17)18/h2-6,8,10-12H,7,9H2,1H3,(H,20,21) |
InChIキー |
JAWJIJPSPVVBLY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CCNC2=C3C=CC(=CC3=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)
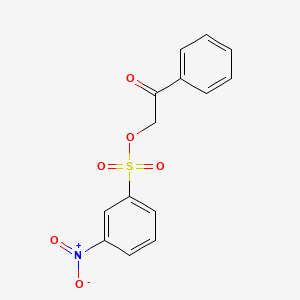
![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)
![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)
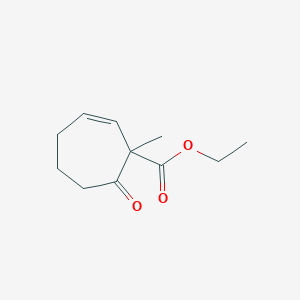
![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)


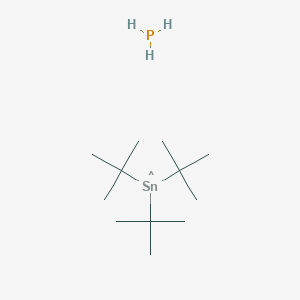
![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)
![2-[(E)-(1-Phenylethylidene)amino]benzoic acid](/img/structure/B14301106.png)
